molecular formula C19H16N2O B2909525 2-benzyl-6-styryl-3(2H)-pyridazinone CAS No. 1164564-82-2

2-benzyl-6-styryl-3(2H)-pyridazinone

Cat. No.: B2909525
CAS No.: 1164564-82-2
M. Wt: 288.35
InChI Key: YRMGPJLSFACRFO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-6-styryl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.35. The purity is usually 95%.
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Biological Activity

2-Benzyl-6-styryl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the condensation of appropriate benzyl and styryl derivatives with pyridazine precursors. The resulting compound features a pyridazinone core, which is known for its ability to interact with various biological targets.

Property Value
Molecular FormulaC18H17N3O
Molecular Weight293.35 g/mol
Melting Point120-125 °C
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines, including HCT116 (colon cancer) and SH-SY5Y (neuroblastoma), demonstrated significant anti-proliferative effects. For instance, a study reported that derivatives of pyridazinones exhibited IC50 values ranging from 0.5 to 10 µM against these cell lines, suggesting promising cytotoxicity .

Case Study: Anti-Proliferative Effects

  • Cell Line: HCT116
  • IC50 Value: 5 µM
  • Mechanism: Induction of apoptosis through caspase activation and inhibition of cell cycle progression.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). The compound exhibited selective inhibition of MAO-B with an IC50 value of approximately 0.203 µM, indicating its potential as a therapeutic agent for neurological disorders such as depression .

Enzyme IC50 Value (µM) Selectivity Index
MAO-A3.691Low
MAO-B0.203High

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition: The compound binds to active sites on target enzymes, leading to reduced enzymatic activity.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells, enhancing cell death.
  • Anti-inflammatory Effects: Some studies suggest that it may modulate inflammatory cytokines, further contributing to its therapeutic profile.

Comparative Analysis with Similar Compounds

Pyridazinones are known for their versatility in medicinal chemistry. A comparative analysis reveals that while many derivatives exhibit similar biological activities, structural variations significantly influence their potency and selectivity.

Compound Activity IC50 Value (µM)
ZardaverineAnti-cancer1.5
BemoradanMAO-B inhibitor0.5
This compoundMAO-B inhibitor0.203

Properties

IUPAC Name

2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGPJLSFACRFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.